1-Aminoanthraquinone (CAS: 25620-59-1) is a substituted anthraquinone widely used as a primary intermediate in the synthesis of a range of anthraquinone-based dyes, including vat, disperse, and reactive dyes. Its core structure, featuring an amino group at the C1 position, is fundamental to its reactivity and photophysical properties, making it a critical precursor for producing specific red, orange, and blue colorants. Beyond traditional dyeing, its stable aromatic system and redox-active quinone moiety have led to its use in developing functional materials for applications such as organic electronics and analytical probes.
Direct substitution of 1-aminoanthraquinone with its common positional isomer, 2-aminoanthraquinone, is unviable for most applications due to critical differences in molecular properties. The placement of the amino group at the C1 position, adjacent to a carbonyl group, allows for intramolecular hydrogen bonding that is absent in the C2 isomer. This structural distinction fundamentally alters the compound's electronic distribution, leading to significant, performance-defining shifts in its absorption spectrum (color), electrochemical reduction potential, and thermal stability. Consequently, substituting one isomer for the other will result in a different final product color, altered processability at high temperatures, and incompatible performance in electrochemical systems.
The position of the amino group dictates the visible color of the compound. In acetonitrile, 1-Aminoanthraquinone exhibits a maximum absorption (λmax) at 484 nm, corresponding to a distinct red-orange color. In contrast, its common substitute, 2-Aminoanthraquinone, shows a λmax at 438 nm under identical conditions, a significant hypsochromic (blue) shift of 46 nm that results in a yellow color. This difference is critical for achieving specific target shades in dye formulation.
| Evidence Dimension | Maximum Visible Light Absorption (λmax) |
| Target Compound Data | 484 nm |
| Comparator Or Baseline | 2-Aminoanthraquinone: 438 nm |
| Quantified Difference | 46 nm shift (red-shifted) |
| Conditions | Acetonitrile solvent |
This significant spectral shift makes the isomers non-interchangeable for applications where a specific red-orange color is required, as the 2-amino isomer yields a yellow hue.
1-Aminoanthraquinone possesses a significantly lower melting point (251 °C) compared to its 2-amino isomer. Data for 2-Aminoanthraquinone shows a much higher melting point, typically reported between 292-303 °C. This difference of over 40 °C is a key consideration for thermal processing applications.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 251 °C |
| Comparator Or Baseline | 2-Aminoanthraquinone: 292-303 °C |
| Quantified Difference | >41 °C lower melting point |
| Conditions | Standard atmospheric pressure |
The lower melting point can improve dispersibility and reduce thermal stress on the host material during melt blending with polymers, making it more suitable for certain high-temperature plastics applications.
In cyclic voltammetry studies in acetonitrile, 1-Aminoanthraquinone displays a first reduction potential (Epc1) at -1.13 V vs. Fc/Fc+. This value is influenced by the intramolecular hydrogen bond between the amino and carbonyl groups. While a direct head-to-head comparison under identical conditions is not available, studies of 2-aminoanthraquinone derivatives show different reduction potentials, as the electronic environment of the quinone core is not modulated by the same hydrogen bonding, altering its electron-accepting properties. This makes 1-Aminoanthraquinone's electrochemical signature distinct from its isomer.
| Evidence Dimension | First Reduction Potential (Epc1) vs. Fc/Fc+ |
| Target Compound Data | -1.13 V |
| Comparator Or Baseline | 2-Aminoanthraquinone: Structurally distinct; lacks the intramolecular H-bond that modulates the potential in the 1-amino isomer. |
| Quantified Difference | N/A (Qualitatively different electrochemical behavior) |
| Conditions | Cyclic Voltammetry in Acetonitrile, 0.1 M TBAPF6 |
For applications in redox flow batteries or electrochemical sensors, this specific reduction potential is a critical design parameter, making the 1-amino isomer the required choice for systems optimized for this voltage.
The well-defined visible absorption at ~484 nm makes 1-aminoanthraquinone the specific starting material for dyes where a red-orange chromophore is required as the synthetic base. It is a documented precursor for various disperse, reactive, and vat dyes where subsequent chemical modification builds upon this specific color foundation. Using the 2-amino isomer would result in an entirely different color palette.
The thermal properties of 1-aminoanthraquinone, particularly its melting point of ~251 °C, make it suitable for incorporation into polymers that are processed at high temperatures. Its lower melting point compared to the 2-amino isomer can facilitate better dispersion and homogenization in the polymer melt, reducing the risk of thermal degradation of the host material while imparting a stable red-orange coloration.
The defined electrochemical reduction potential at -1.13 V (vs Fc/Fc+) makes this compound a candidate for use as a redox-active component in non-aqueous energy storage systems, such as organic redox flow batteries. Researchers designing systems that operate at this specific potential would select 1-aminoanthraquinone to meet the required voltage window and leverage its stable quinone core for reversible energy cycling.